molecular formula C9H10FIO2 B14041044 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

Cat. No.: B14041044
M. Wt: 296.08 g/mol
InChI Key: GNWAISUJBOSJMD-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H10FIO2. This compound is characterized by the presence of fluorine, iodine, and methoxymethoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as Selectfluor.

    Iodination: The iodine atom is introduced using an iodinating reagent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding fluoromethylbenzene derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of fluoromethylbenzene derivatives.

Scientific Research Applications

2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethoxy group can act as a protecting group, modulating the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-iodo-3-methylbenzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.

    2-Fluoro-1-iodo-4-methylbenzene: Positional isomer with different chemical properties and reactivity.

    2-Fluoro-1-iodo-3-methoxybenzene: Lacks the methoxymethoxy group, affecting its stability and solubility.

Uniqueness

2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene is unique due to the presence of the methoxymethoxy group, which enhances its stability and solubility. This makes it a valuable intermediate in organic synthesis and research applications.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

2-fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

InChI

InChI=1S/C9H10FIO2/c1-6-3-7(11)9(10)8(4-6)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

GNWAISUJBOSJMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)F)OCOC

Origin of Product

United States

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